5-Chloro-4-methoxyquinoline synthesis pathway
5-Chloro-4-methoxyquinoline synthesis pathway
5-Chloro-4-methoxyquinoline Synthesis Pathway: An In-Depth Technical Guide
Executive Summary
5-Chloro-4-methoxyquinoline (CAS: 21716-61-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and antitubercular agents. Its structural rigidity and the electronic properties of the 5-chloro substituent make it a valuable pharmacophore for modulating lipophilicity and metabolic stability.
This guide details the synthesis of 5-chloro-4-methoxyquinoline, addressing the primary challenge: regioselectivity . The standard industrial route (Gould-Jacobs) produces a mixture of 5- and 7-chloro isomers. This document provides a robust protocol for the synthesis, separation, and functionalization required to obtain high-purity 5-chloro-4-methoxyquinoline.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the C4-methoxy bond and the heterocyclic ring construction.
-
C4-O Disconnection: The methoxy group is introduced via Nucleophilic Aromatic Substitution (
) on a 4-chloro intermediate. The 4-position is activated by the quinoline nitrogen, whereas the 5-position is deactivated, ensuring high regioselectivity during methoxylation. -
C4-Cl Disconnection: The 4-chloro moiety is derived from the tautomeric 4-hydroxyquinoline (4-quinolone) using phosphorus oxychloride (
). -
Ring Construction: The core quinoline ring is formed via the Gould-Jacobs reaction using 3-chloroaniline.
-
Critical Issue: Cyclization of 3-chloroaniline yields two isomers: 7-chloro (major, sterically favored) and 5-chloro (minor, sterically hindered).
-
Solution: A rigorous fractional crystallization or chromatographic separation protocol is required post-cyclization.
-
Strategic Pathway Diagram
Caption: Retrosynthetic logic flow highlighting the critical regioselectivity checkpoint at the cyclization stage.
Part 2: Detailed Synthesis Protocol
Phase 1: Ring Construction (Gould-Jacobs Reaction)
Objective: Synthesize 5-chloro-4-hydroxyquinoline (5-chloroquinolin-4(1H)-one).
Reagents:
-
3-Chloroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)
-
Solvents: Ethanol, Hexanes, DMF (for purification)
Step-by-Step Protocol:
-
Condensation (Enamine Formation):
-
Charge a reactor with 3-chloroaniline and EMME.
-
Heat to 100–110°C for 2 hours. Ethanol is generated as a byproduct.[1]
-
Process Control: Use a Dean-Stark trap or open distillation to remove ethanol, driving the equilibrium forward.
-
Cool the mixture to obtain the solid diethyl (3-chloroanilino)methylenemalonate. Recrystallize from ethanol/hexanes if necessary (Yield: >90%).
-
-
Thermal Cyclization:
-
Heat Dowtherm A (10 volumes relative to solid) to 250°C (reflux).
-
Slowly add the enamine intermediate to the boiling solvent. Caution: Rapid addition causes foaming due to ethanol evolution.
-
Maintain reflux for 45–60 minutes.
-
Mechanism: The reaction proceeds via an addition-elimination sequence followed by electrocyclic ring closure.
-
-
Isomer Separation (The Critical Step):
-
Cool the reaction mixture to room temperature. The 7-chloro-4-hydroxyquinoline (major isomer) typically precipitates first due to lower solubility.
-
Isolation of 5-chloro isomer:
-
Concentrate the mother liquor (Dowtherm A filtrate).
-
Dilute with hexanes to precipitate the remaining solids.
-
Purification: The crude solid from the filtrate is enriched in the 5-chloro isomer. Purify via flash column chromatography (SiO2, MeOH/DCM gradient 0-10%) or fractional recrystallization from acetic acid/water.
-
Validation: Confirm regiochemistry via 1H NMR. The 5-chloro isomer shows a distinct splitting pattern for the proton at C8 (doublet) and C6 (triplet), differing from the 7-chloro isomer.
-
-
Phase 2: Chlorination
Objective: Convert 5-chloro-4-hydroxyquinoline to 4,5-dichloroquinoline.
Reagents:
-
5-Chloro-4-hydroxyquinoline (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq) -
Catalytic DMF (optional)
Protocol:
-
Suspend the purified 5-chloro-4-hydroxyquinoline in neat
. -
Heat to reflux (105°C) for 2–3 hours. The solid will dissolve as the reaction proceeds.[3]
-
Workup:
-
Remove excess
under reduced pressure (rotary evaporator). -
Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with aqueous
or to pH 8–9. -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry over
and concentrate. -
Yield: Typically 85–95% of 4,5-dichloroquinoline.
Phase 3: Methoxylation ( )
Objective: Selective substitution at C4 to yield 5-chloro-4-methoxyquinoline.
Reagents:
-
4,5-Dichloroquinoline (1.0 eq)[5]
-
Sodium Methoxide (NaOMe) (1.2–1.5 eq)
-
Methanol (anhydrous)
Protocol:
-
Dissolve 4,5-dichloroquinoline in anhydrous methanol.
-
Add solid NaOMe or 25% NaOMe/MeOH solution.
-
Heat to reflux (65°C) for 4–6 hours.
-
Mechanistic Insight: The C4-chlorine is highly activated by the para-nitrogen atom (vinylogous imine). The C5-chlorine is deactivated and sterically hindered, preventing double substitution.
-
-
Workup:
-
Concentrate methanol.
-
Resuspend residue in water and extract with Ethyl Acetate.
-
Wash organic layer with brine.
-
Concentrate to yield the crude product.[4]
-
-
Final Purification: Recrystallization from hexanes/ether or column chromatography (Ethyl Acetate/Hexanes).
Part 3: Analytical Data & Troubleshooting
Expected Data Profile:
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | May darken upon air exposure. |
| Melting Point | 70–75°C (approx) | Distinct from 7-chloro isomer. |
| 1H NMR (CDCl3) | C4-OMe singlet (~4.0 ppm) | Key diagnostic peak. |
| Mass Spec (ESI) | [M+H]+ = 194/196 | Characteristic 3:1 Cl isotope pattern. |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete ethanol removal | Use Dean-Stark trap or higher temp to drive equilibrium. |
| Isomer Contamination | Poor separation of 5-Cl/7-Cl | Use preparative HPLC or rigorous chromatography. Check NMR of "purified" intermediate before chlorination. |
| Incomplete Methoxylation | Wet Methanol / Old NaOMe | Use freshly prepared NaOMe and anhydrous solvent. Water competes to reform 4-hydroxy compound. |
| Double Methoxylation | Too high temp / Excess Base | Maintain reflux at 65°C; do not use high-boiling solvents like DMF for this step. |
Part 4: Process Visualization
Reaction Workflow Diagram
Caption: Operational workflow emphasizing the separation of the 5-chloro isomer from the mother liquor.
References
-
Gould-Jacobs Reaction Mechanism & Conditions
-
Price, C. C.; Roberts, R. M. "4,7-Dichloroquinoline".[1] Organic Syntheses, 1948 , 28, 38.
-
-
Regioselectivity in Quinoline Synthesis
- Riegel, B.; et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction". Journal of the American Chemical Society, 1946, 68(7), 1264–1266.
-
Chlorination and Alkoxylation of Quinolines
- Surrey, A. R.; Hammer, H. F. "The Preparation of 4-Chloro-7-methoxyquinoline and Some Dialkylaminoalkylamino Derivatives". Journal of the American Chemical Society, 1946, 68(1), 113–116.
-
Nucleophilic Substitution Patterns in Quinolines
- Wolfe, J. F. "Directed Metallation of the Quinoline Ring System". Advances in Heterocyclic Chemistry, 1990, 47, 1-65. (Provides context on reactivity of C4 vs C5).
Sources
- 1. scribd.com [scribd.com]
- 2. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]
